molecular formula C11H18O3 B044307 (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate CAS No. 112898-44-9

(-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate

Cat. No. B044307
M. Wt: 198.26 g/mol
InChI Key: XGGLSYONGRFBDO-NSHDSACASA-N
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Description

(-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate, also known as MOP, is a chiral molecule that has gained significant attention in the scientific community due to its potential application in various fields. MOP is a bicyclic compound that contains a ketone functional group and an ester functional group. This compound belongs to the family of cyclohexanone derivatives and has a molecular weight of 196.25 g/mol.

Mechanism Of Action

The mechanism of action of (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate is not well understood. However, it is believed that (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate exerts its biological activity by interacting with specific molecular targets in cells. (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate has been shown to bind to proteins such as tubulin and tau, which are involved in the regulation of microtubule dynamics. (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine.

Biochemical And Physiological Effects

(-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate inhibits the growth of cancer cells and induces apoptosis. (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate has also been shown to inhibit the aggregation of beta-amyloid peptides, which are involved in the pathogenesis of Alzheimer's disease. In addition, (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate has been shown to enhance the release of dopamine and acetylcholine in the brain, which may have implications for the treatment of Parkinson's disease.

Advantages And Limitations For Lab Experiments

(-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate has several advantages for use in lab experiments. It is a chiral molecule, which means that it can be used as a chiral auxiliary in asymmetric synthesis. (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate is also relatively easy to synthesize and has a high degree of stereochemical purity. However, (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate has some limitations for use in lab experiments. It is a highly reactive molecule and can be difficult to handle. In addition, (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate is relatively expensive compared to other chiral molecules.

Future Directions

There are several future directions for research on (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate. One area of research is the development of (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate-based drugs for the treatment of various diseases. Another area of research is the use of (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate as a chiral auxiliary in asymmetric synthesis. In addition, there is a need for further studies to elucidate the mechanism of action of (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate and its potential molecular targets. Finally, there is a need for the development of more efficient and cost-effective methods for synthesizing (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate.

Synthesis Methods

(-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate can be synthesized using various methods, including the asymmetric hydrogenation of 2-oxocyclohexanone, the asymmetric transfer hydrogenation of 2-oxocyclohexanone, and the asymmetric epoxidation of 1-methylcyclohexene. The most common method for synthesizing (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate is the asymmetric hydrogenation of 2-oxocyclohexanone. This method involves the use of a chiral catalyst and a hydrogen source to selectively hydrogenate the ketone functional group in 2-oxocyclohexanone to form (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate.

Scientific Research Applications

(-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate has been extensively studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.

properties

IUPAC Name

methyl 3-[(1S)-1-methyl-2-oxocyclohexyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-11(8-6-10(13)14-2)7-4-3-5-9(11)12/h3-8H2,1-2H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGLSYONGRFBDO-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1=O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCCC1=O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-[(1S)-1-methyl-2-oxocyclohexyl]propanoate

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